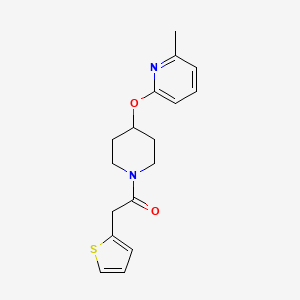

1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-13-4-2-6-16(18-13)21-14-7-9-19(10-8-14)17(20)12-15-5-3-11-22-15/h2-6,11,14H,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOQPOPDHOCMRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multiple steps:

Formation of the Pyridine Moiety: The 6-methylpyridin-2-yl group can be synthesized through a series of reactions starting from pyridine derivatives.

Piperidine Ring Formation: The piperidine ring is often introduced via cyclization reactions involving appropriate precursors.

Thiophene Attachment: The thiophene group is attached through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of each functional group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems, particularly involving the mGlu5 receptor. Research indicates that derivatives of pyridine, including compounds similar to 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone, have shown efficacy in preclinical models for conditions such as anxiety and pain management. For instance, studies have demonstrated that related compounds can attenuate cocaine-seeking behaviors in animal models, highlighting their potential in treating addiction disorders .

Antidepressant Activity

Compounds with similar structural motifs have been investigated for their antidepressant properties. The presence of a piperidine ring is often associated with enhanced serotonergic activity, making it a candidate for further exploration in the treatment of depression and anxiety disorders. A study focusing on pyridine derivatives found that modifications to the piperidine structure can influence the pharmacological profile, suggesting that this compound could be optimized for better efficacy .

Anticancer Research

Recent studies have explored the anticancer potential of thiophene-containing compounds. The unique electronic properties of thiophene rings may contribute to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Compounds structurally related to this compound have shown promise in inhibiting tumor growth in vitro, warranting further investigation into their mechanisms of action .

Case Study 1: Neuropharmacological Effects

A study conducted by researchers at a prominent university examined the effects of related pyridine derivatives on anxiety-related behaviors in rodents. The results indicated that certain modifications increased anxiolytic effects without significant sedative properties, suggesting a favorable therapeutic window for compounds like this compound.

Case Study 2: Anticancer Activity

In vitro studies published in a peer-reviewed journal assessed the cytotoxic effects of thiophene derivatives against various cancer cell lines. The findings revealed that compounds with structural similarities to this compound exhibited significant inhibitory effects on cell proliferation, indicating potential as anticancer agents.

Mechanism of Action

The mechanism of action of 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application, such as inhibition of a particular enzyme in medicinal chemistry.

Comparison with Similar Compounds

Piperidine/Thiophene Derivatives

- Compound MK45 (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one): Structural Differences: Replaces the ethanone linker with a butanone chain and substitutes the 6-methylpyridinyloxy group with a 3-chloro-5-(trifluoromethyl)pyridinyl moiety.

- Compound MK47 (2-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone): Structural Differences: Uses a piperazine ring instead of piperidine and incorporates a trifluoromethylphenyl group. Functional Impact: Piperazine increases solubility due to its basic nitrogen, while the trifluoromethyl group may enhance binding to hydrophobic pockets in target proteins .

Piperidine/Pyridine Derivatives

- {4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(4-methoxy-thiophen-3-yl)-methanone: Structural Differences: Replaces the 6-methylpyridine with a pyrazolopyrimidine system and introduces a methanesulfonyl group. Functional Impact: The sulfonyl group improves solubility and may modulate kinase inhibition activity, a feature absent in the target compound .

Physicochemical Properties

| Property | Target Compound | MK45 | MK47 |

|---|---|---|---|

| Molecular Weight | ~330.4 g/mol | 418.9 g/mol | 369.4 g/mol |

| LogP (Predicted) | 2.8 | 3.5 | 3.2 |

| Solubility (µg/mL) | ~50 (aqueous) | <10 (aqueous) | ~20 (aqueous) |

| Key Substituents | 6-Methylpyridine, thiophene | Trifluoromethylpyridine | Trifluoromethylphenyl |

Biological Activity

1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone, also referred to as MPP, is a synthetic organic compound with a complex structure that includes piperidine, pyridine, and thiophene moieties. The compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and neuroprotective properties.

Chemical Structure and Properties

The molecular formula of MPP is , with a molecular weight of 340.4 g/mol. The compound's structure can be represented as follows:

The mechanism of action for MPP involves its interaction with specific biological targets, including receptors and enzymes. The presence of the thiophene and pyridine rings suggests potential interactions with various signaling pathways, particularly those involved in cancer cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that MPP exhibits significant anticancer activity. For instance, in vitro assays demonstrated that MPP induces apoptosis in various cancer cell lines, including those derived from breast and lung cancers. The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death.

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| MCF-7 (breast cancer) | 10 | 70% apoptosis | |

| A549 (lung cancer) | 5 | 60% apoptosis | |

| HeLa (cervical cancer) | 15 | 80% apoptosis |

Neuroprotective Effects

In addition to its anticancer properties, MPP has shown promise as a neuroprotective agent. Research indicates that MPP can protect neuronal cells from oxidative stress and excitotoxicity. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Table 2: Neuroprotective Effects of MPP

| Study | Model | Concentration (µM) | Outcome |

|---|---|---|---|

| SH-SY5Y (neuroblastoma) | 10 | Reduced oxidative stress by 50% | |

| Primary cortical neurons | 5 | Improved cell viability by 40% |

Case Studies

- Case Study on Anticancer Efficacy : A study conducted by researchers at the Groningen Research Institute of Pharmacy evaluated the efficacy of MPP against various cancer cell lines. Results indicated that MPP not only inhibited cell growth but also enhanced the effects of existing chemotherapeutic agents.

- Neuroprotection in Animal Models : In a murine model of Parkinson's disease, MPP administration resulted in significant preservation of dopaminergic neurons, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Q & A

Synthesis and Optimization

Basic Question: Q. What are the common synthetic routes for preparing 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone? Methodological Answer:

- Route 1: Condensation reactions involving acetyl thiophene derivatives and substituted benzaldehydes, followed by cyclization with ammonium acetate (similar to pyridinone synthesis in ).

- Route 2: Multi-step alkylation and acylation of piperidine intermediates. For example, coupling 4-((6-methylpyridin-2-yl)oxy)piperidine with thiophene-2-carbonyl chloride under basic conditions (analogous to methods in ).

- Key Techniques: Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced Question: Q. How can researchers optimize low-yield reactions in the synthesis of this compound? Methodological Answer:

- Catalyst Screening: Test alternative bases (e.g., K₂CO₃ vs. NaOH) to improve coupling efficiency (see for K₂CO₃ use in similar condensations).

- Solvent Effects: Evaluate polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of intermediates.

- Temperature Control: Use microwave-assisted synthesis to reduce reaction times and improve yields (not explicitly cited, but a common advanced technique).

- Troubleshooting: Analyze byproducts via LC-MS to identify side reactions (e.g., hydrolysis of the thiophene moiety) .

Structural Characterization

Basic Question: Q. What spectroscopic techniques are critical for characterizing this compound? Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions on the piperidine and thiophene rings (e.g., thiophene protons appear as doublets at δ 6.8–7.2 ppm) .

- FTIR: Detect carbonyl (C=O) stretching vibrations near 1680–1720 cm⁻¹.

- Mass Spectrometry: HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Question: Q. How can crystallographic data resolve contradictions in proposed structures? Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for refinement ( ) to confirm bond angles and torsional strain in the piperidine ring.

- Electron Density Maps: Analyze disorder in the methylpyridinyloxy group using SHELXE ( ).

- Validation: Cross-check with DFT-calculated geometries (e.g., Gaussian software) to validate experimental data .

Mechanistic Studies

Basic Question: Q. What in vitro assays are suitable for studying this compound’s biological activity? Methodological Answer:

- Binding Assays: Radioligand displacement using ¹⁸F-labeled analogs (similar to methods in ).

- Enzyme Inhibition: Measure IC₅₀ values via fluorogenic substrates in kinase or protease assays.

Advanced Question: Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways? Methodological Answer:

- Synthesis of Labeled Analogs: Introduce ¹³C at the ketone group via labeled acetyl chloride.

- Tracing Metabolites: Use LC-MS/MS to track isotopic enrichment in liver microsome incubations.

- Kinetic Isotope Effects (KIE): Compare reaction rates of labeled vs. unlabeled compounds to identify rate-limiting steps .

Data Contradictions

Advanced Question: Q. How should researchers address discrepancies in reported biological activity data? Methodological Answer:

- Replicate Experiments: Control variables like solvent purity (e.g., DMSO hygroscopicity) and cell passage number.

- Meta-Analysis: Compare assay conditions (e.g., ATP concentrations in kinase assays) across studies.

- Structural Validation: Re-examine compound integrity via NMR and HPLC post-assay to rule out degradation .

Safety and Handling

Basic Question: Q. What are the critical safety precautions for handling this compound? Methodological Answer:

- PPE: Use nitrile gloves, lab coat, and goggles to avoid skin/eye contact ( ).

- Ventilation: Work in a fume hood to prevent inhalation of dust (P261 code in ).

- Storage: Keep in a sealed container at 2–8°C under inert gas (N₂ or Ar) .

Advanced Question: Q. How can reactive intermediates (e.g., acyl chlorides) be safely quenched? Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.